Product packaging for 3-Amino-6-methoxypyridine-2(1H)-thione(Cat. No.:CAS No. 42362-14-1)

3-Amino-6-methoxypyridine-2(1H)-thione

Cat. No.: B8763695
CAS No.: 42362-14-1
M. Wt: 156.21 g/mol
InChI Key: YGIIOBCSNOETLZ-UHFFFAOYSA-N
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Description

Significance of Pyridine-2(1H)-thione Scaffolds in Heterocyclic Chemistry Research

The pyridine (B92270) nucleus is a ubiquitous structural motif found in a vast array of natural products, including vitamins, coenzymes, and alkaloids. nih.gov Consequently, synthetic pyridine derivatives have garnered significant attention in various scientific disciplines. The pyridine-2(1H)-thione scaffold, in particular, serves as a versatile synthon for the synthesis of a diverse range of heterocyclic compounds. researchgate.net These scaffolds are key intermediates in the preparation of thieno[2,3-b]pyridines, which are formed through intramolecular cyclization reactions. nih.gov The reactivity of the thione group allows for various modifications, making these compounds valuable precursors for constructing more complex molecular frameworks. researchgate.net The inherent chemical reactivity and the potential for diverse functionalization underscore the importance of pyridine-2(1H)-thione scaffolds in the ongoing exploration of novel heterocyclic systems.

Historical Context and Evolution of Substituted Pyridine-2(1H)-thione Synthesis

The synthesis of substituted pyridines has a rich history, with foundational methods like the Hantzsch pyridine synthesis paving the way for more advanced and efficient protocols. The preparation of pyridine-2(1H)-thione derivatives has evolved significantly, with multicomponent reactions becoming a prominent strategy. These reactions often utilize readily available starting materials to construct the pyridine ring in a single step.

A common and effective approach involves the reaction of an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, with a 1,3-dicarbonyl compound and a source of sulfur and nitrogen. For instance, the reaction of 3-aryl-2-cyano-prop-2-enethioamide derivatives with N-(4-fluorophenyl)-3-oxobutanamide in the presence of a base like piperidine (B6355638) yields highly substituted pyridine-2(1H)-thiones. nih.gov Another versatile method is the Thorpe-Ziegler reaction, which has been successfully employed for the synthesis of various fused heterocyclic systems derived from 3-cyanopyridine-2(1H)-thiones. nih.gov These synthetic advancements have made a wide array of substituted pyridine-2(1H)-thiones accessible for further research and application.

A generalized synthetic route to substituted pyridine-2(1H)-thiones is presented below:

Reactant AReactant BReagentsProduct
3-Aryl-2-cyano-prop-2-enethioamideN-(4-fluorophenyl)-3-oxobutanamidePiperidine, Ethanol (B145695)3-Cyano-4-aryl-6-methyl-1-(4-fluorophenyl)pyridine-2(1H)-thione
Cyanothioacetamide1,3-DiketoneBase3-Cyano-4,6-disubstituted-pyridine-2(1H)-thione

Unique Structural Features and Electronic Properties of 3-Amino-6-methoxypyridine-2(1H)-thione within the Pyridinethione Class

The structure of this compound is characterized by the presence of both an electron-donating amino group (-NH2) at the 3-position and an electron-donating methoxy (B1213986) group (-OCH3) at the 6-position of the pyridine-2(1H)-thione ring. This specific substitution pattern is expected to significantly influence the electronic properties of the molecule.

The pyridine-2(1H)-thione core exists in a tautomeric equilibrium with its thiol form, pyridine-2-thiol. chemscene.com However, for most pyridinethione derivatives, the thione tautomer is generally favored in various solvents and in the solid state. chemscene.comnih.gov The presence of the amino and methoxy groups can further influence this equilibrium.

The electronic nature of the substituents plays a crucial role in determining the reactivity and properties of the pyridine ring. Electron-donating groups, such as amino and methoxy, increase the electron density of the aromatic ring, which can affect its susceptibility to electrophilic and nucleophilic attack. The amino group at the 3-position and the methoxy group at the 6-position are expected to exert a synergistic electron-donating effect through both inductive and resonance mechanisms. This increased electron density can influence the molecule's intermolecular interactions and its potential as a ligand in coordination chemistry.

SubstituentPositionElectronic Effect
Amino (-NH2)3Electron-donating
Methoxy (-OCH3)6Electron-donating
Thione (=S)2Electron-withdrawing (inductive), can participate in tautomerism

Current Research Trends and Unexplored Areas for this compound and its Analogs

Current research on pyridine-2(1H)-thione derivatives is largely focused on the synthesis of novel analogs and the exploration of their applications, particularly in medicinal chemistry. Many studies report the synthesis of new pyridinethione and thienopyridine derivatives and evaluate their biological activities. researchgate.netnih.gov There is a growing interest in developing efficient and environmentally friendly synthetic methods, such as one-pot multicomponent reactions, to access these compounds. nih.gov

However, a detailed investigation into the fundamental physicochemical properties of many of these derivatives, including this compound, is often overlooked. There is a significant gap in the literature regarding the comprehensive structural and electronic analysis of this specific compound. Unexplored areas include:

Detailed Tautomeric Studies: A thorough investigation of the tautomeric equilibrium of this compound in different solvents and in the solid state.

X-ray Crystallographic Analysis: Determination of the single-crystal X-ray structure to provide precise information on bond lengths, bond angles, and intermolecular interactions.

Computational Modeling: In-depth theoretical studies to understand the electronic structure, frontier molecular orbitals, and reactivity of the molecule.

Reactivity Studies: A systematic exploration of the reactivity of the amino, methoxy, and thione functional groups to synthesize novel derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2OS B8763695 3-Amino-6-methoxypyridine-2(1H)-thione CAS No. 42362-14-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42362-14-1

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

3-amino-6-methoxy-1H-pyridine-2-thione

InChI

InChI=1S/C6H8N2OS/c1-9-5-3-2-4(7)6(10)8-5/h2-3H,7H2,1H3,(H,8,10)

InChI Key

YGIIOBCSNOETLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C(=S)N1)N

Origin of Product

United States

Synthetic Methodologies for 3 Amino 6 Methoxypyridine 2 1h Thione

Novel and Efficient Synthetic Approaches

Green Chemistry Principles in the Synthesis of 3-Amino-6-methoxypyridine-2(1H)-thione

Microwave-Assisted and Mechanochemical Synthesis

Modern synthetic techniques such as microwave irradiation and mechanochemistry offer significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often, a greener environmental profile due to the reduction or elimination of solvents. nanobioletters.commdpi.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has become a valuable tool for the rapid construction of heterocyclic scaffolds. nanobioletters.comnih.gov For the synthesis of a molecule like this compound, a potential microwave-assisted approach could involve the cyclization of a suitable acyclic precursor. For instance, the reaction of a β-ketonitrile with a thioamide derivative under microwave irradiation could facilitate a rapid ring closure. The key advantages would be the uniform and rapid heating, which can minimize side product formation and shorten the reaction time from hours to minutes. mdpi.com While no specific protocol for the target molecule exists, studies on the microwave-assisted synthesis of aminopyrimidines and other related heterocycles show that this method consistently improves yields and reduces reaction times. nanobioletters.comnih.govresearchgate.net

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Hours to DaysMinutes
Energy Input High, inefficient heatingDirect, efficient heating
Solvent Use Often requires high-boiling solventsCan often be performed with less solvent or in solvent-free conditions
Yields VariableOften higher
Side Reactions More prevalent due to prolonged heatingMinimized due to shorter reaction times

Mechanochemical Synthesis: Mechanochemical synthesis, which involves inducing reactions through mechanical force (e.g., grinding or milling), is a powerful solvent-free technique. nih.gov This method is particularly attractive for its environmental benefits. For the target compound, a mechanochemical approach could involve the solid-state reaction of starting materials, such as a substituted cyanoacetamide and a thionating agent, in a ball mill. The high energy input from milling can overcome activation barriers without the need for thermal energy or solvents. Research on the mechanochemical synthesis of pyrimidine (B1678525) thiones and other heterocyclic systems has demonstrated the feasibility and efficiency of this approach, often leading to high yields and pure products directly after the reaction without extensive purification. asianpubs.orgnih.gov

Strategies for High-Yield and Atom-Economical Synthesis

Achieving high yields and maximizing atom economy are central goals in modern synthetic chemistry. For a target like this compound, these goals can be pursued through several strategies.

Atom-Economical Synthesis: Atom economy focuses on maximizing the incorporation of atoms from the reactants into the final product. mdpi.comnih.gov For the synthesis of this compound, an ideal atom-economical reaction would be a cycloaddition or a condensation reaction where the only byproduct is a small, simple molecule like water. Multi-component reactions are inherently more atom-economical than linear syntheses. A hypothetical multi-component reaction could involve the condensation of a 1,3-dicarbonyl compound, a cyano-containing species, an ammonia (B1221849) source, and a sulfur source in a single step to construct the pyridine-thione ring system. nih.gov

Optimization of Reaction Conditions and Isolation Procedures

The optimization of reaction conditions is a critical step to ensure the efficiency, reproducibility, and safety of a synthetic procedure. For the synthesis of this compound, several parameters would need to be systematically investigated.

Optimization of Reaction Conditions:

Solvent: The choice of solvent can significantly influence reaction rates and yields. A range of solvents, from polar aprotic (like DMF or DMSO) to polar protic (like ethanol (B145695) or isopropanol), would need to be screened.

Catalyst: Many heterocyclic syntheses are catalyzed by acids or bases. Screening various catalysts (e.g., piperidine (B6355638), triethylamine, p-toluenesulfonic acid) and their loadings would be essential.

Temperature: The reaction temperature must be controlled to ensure the reaction proceeds at a reasonable rate without promoting decomposition or side reactions.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.

A hypothetical optimization table for a key synthetic step might look as follows:

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Piperidine (10)Ethanol801245
2Triethylamine (10)Ethanol801238
3Piperidine (20)Ethanol80862
4Piperidine (20)DMF100675
5Piperidine (20)Toluene1101055

Isolation and Purification Procedures: Once the reaction is complete, the target compound must be isolated and purified. A typical procedure would involve:

Work-up: Quenching the reaction mixture (e.g., by adding water or an acidic/basic solution) to stop the reaction and precipitate the crude product.

Filtration: Collecting the solid product by filtration.

Extraction: If the product is soluble in the reaction mixture, it might be extracted into an organic solvent.

Purification: The crude product would likely require purification, most commonly by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel to remove impurities. orgsyn.orgorgsyn.org

Scale-Up Considerations for Laboratory to Preparative Synthesis

Scaling up a synthesis from a laboratory scale (milligrams to grams) to a preparative or pilot-plant scale (kilograms) presents several challenges that must be addressed.

Heat Transfer: Exothermic reactions that are easily controlled in small flasks can become hazardous on a larger scale. Efficient heat transfer becomes critical, often requiring specialized reactors with cooling jackets.

Mass Transfer and Mixing: Ensuring efficient mixing in large reactors is crucial for maintaining reaction homogeneity and consistent product quality.

Reagent Addition: The rate of addition of reagents may need to be carefully controlled in a large-scale reaction to manage heat generation and prevent localized high concentrations.

Safety: A thorough safety analysis is required to identify potential hazards associated with the reagents, reaction conditions, and potential byproducts on a larger scale.

Cost-Effectiveness: The cost of reagents, solvents, and energy consumption becomes a major factor in large-scale synthesis. The chosen synthetic route must be economically viable.

Isolation and Purification: Filtration and drying of large quantities of product require different equipment than that used in a laboratory setting. Recrystallization may need to be replaced by other purification techniques.

A patent for a related compound, 2,3-diamino-6-methoxypyridine, highlights some of these considerations, such as the preference for filtration over extraction for product isolation on a commercial scale and the challenges of catalytic reductions at a large scale due to catalyst leaching and poisoning. google.com

Chemical Derivatization and Analog Development of 3 Amino 6 Methoxypyridine 2 1h Thione

Modifications at the Amino Group (Position 3)

The primary amino group at the C-3 position is a key site for derivatization due to its nucleophilic character. This allows for a variety of chemical transformations, including the formation of amides, secondary and tertiary amines, imines (Schiff bases), and coordination complexes with metal ions.

Acylation and Alkylation Reactions

Acylation Reactions: The amino group of 3-Amino-6-methoxypyridine-2(1H)-thione can readily undergo acylation when treated with acylating agents such as acid chlorides or anhydrides. This reaction typically proceeds in the presence of a base to neutralize the acid byproduct, leading to the formation of a stable N-(6-methoxy-2-thioxo-1,2-dihydropyridin-3-yl)amide derivative. The nature of the resulting amide depends on the specific acylating agent used, allowing for the introduction of a wide array of functional groups.

Alkylation Reactions: N-alkylation of the amino group can be achieved using alkylating agents like alkyl halides. This reaction can lead to the formation of either the mono-alkylated (secondary amine) or di-alkylated (tertiary amine) product. Controlling the stoichiometry of the reactants and the reaction conditions is crucial to achieve selective alkylation. Direct alkylation of aminopyridines can sometimes lead to a mixture of products, and regioselectivity can be a key consideration in the synthesis strategy. nih.gov

Table 1: Examples of Acylation and Alkylation Reactions at the Amino Group


Reaction TypeReagent ClassExample ReagentResulting Functional GroupProduct Class
AcylationAcid ChlorideAcetyl chloride (CH₃COCl)-NH-CO-CH₃N-(6-methoxy-2-thioxo-1,2-dihydropyridin-3-yl)acetamide
AcylationAcid Anhydride (B1165640)Acetic anhydride ((CH₃CO)₂O)-NH-CO-CH₃N-(6-methoxy-2-thioxo-1,2-dihydropyridin-3-yl)acetamide
AcylationAcid ChlorideBenzoyl chloride (C₆H₅COCl)-NH-CO-C₆H₅N-(6-methoxy-2-thioxo-1,2-dihydropyridin-3-yl)benzamide
AlkylationAlkyl HalideMethyl iodide (CH₃I)-NH-CH₃6-Methoxy-3-(methylamino)pyridine-2(1H)-thione
AlkylationAlkyl HalideEthyl bromide (CH₃CH₂Br)-NH-CH₂CH₃3-(Ethylamino)-6-methoxypyridine-2(1H)-thione

Condensation Reactions and Schiff Base Formation

The primary amino group readily participates in condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. mwjscience.comoiccpress.com This reaction is typically catalyzed by an acid or base and involves the elimination of a water molecule. The synthesis of Schiff bases is a versatile method for introducing a wide range of aromatic and aliphatic substituents. mdpi.comjptcp.com These derivatives are of significant interest in coordination chemistry as they can form stable metal complexes. oiccpress.comnih.gov

The reaction involves the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of an imine.

Table 2: Schiff Base Formation via Condensation Reactions


Carbonyl CompoundExampleResulting Schiff Base Structure (Partial)Product Name Example
Aromatic AldehydeBenzaldehyde-N=CH-C₆H₅3-((Benzylidene)amino)-6-methoxypyridine-2(1H)-thione
Substituted Aromatic AldehydeSalicylaldehyde-N=CH-C₆H₄-OH3-(((2-Hydroxyphenyl)methylene)amino)-6-methoxypyridine-2(1H)-thione
Heterocyclic AldehydePyridine-2-carboxaldehyde-N=CH-C₅H₄N6-Methoxy-3-((pyridin-2-ylmethylene)amino)pyridine-2(1H)-thione
Aliphatic KetoneAcetone-N=C(CH₃)₂3-((Isopropylidene)amino)-6-methoxypyridine-2(1H)-thione

Metal Complexation through Amino Nitrogen

The nitrogen atom of the amino group, along with the pyridine (B92270) ring nitrogen and the thione sulfur atom, can act as coordination sites for metal ions. Aminopyridine derivatives are known to form stable complexes with a variety of transition metals. ekb.egscirp.org The amino group can act as a monodentate ligand or, more commonly, as part of a bidentate or tridentate chelate system. For instance, it can coordinate with a metal center in conjunction with the pyridine nitrogen, forming a stable five-membered ring. The presence of the thione group adds another potential coordination site, allowing for N,S-chelation. The resulting metal complexes have distinct geometries and electronic properties determined by the metal ion and the coordination environment. researchgate.netnih.gov

Table 3: Potential Metal Complexation


Metal IonTypical Oxidation StatePotential Coordination SitesPossible Geometry
CopperCu(II)Amino Nitrogen, Pyridine Nitrogen, Thione SulfurSquare Planar, Tetrahedral
NickelNi(II)Amino Nitrogen, Pyridine Nitrogen, Thione SulfurSquare Planar, Octahedral
CobaltCo(II)Amino Nitrogen, Pyridine Nitrogen, Thione SulfurTetrahedral, Octahedral
ZincZn(II)Amino Nitrogen, Pyridine Nitrogen, Thione SulfurTetrahedral
IronFe(II), Fe(III)Amino Nitrogen, Pyridine Nitrogen, Thione SulfurOctahedral

Transformations Involving the Methoxy (B1213986) Group (Position 6)

The methoxy group at the C-6 position is another key site for structural modification, primarily through ether cleavage or nucleophilic substitution reactions.

Demethylation and Ether Cleavage

The methyl ether can be cleaved to yield the corresponding 6-hydroxy derivative, which exists in tautomeric equilibrium with its pyridone form. This demethylation is a common transformation for methoxypyridines. elsevierpure.com Standard reagents for this process include strong protic acids like hydrobromic acid (HBr) or potent Lewis acids such as boron tribromide (BBr₃). More selective methods have also been developed; for instance, L-selectride has been shown to be effective for the chemoselective demethylation of certain methoxypyridine derivatives. elsevierpure.com The resulting 3-amino-6-hydroxypyridine-2(1H)-thione is a valuable intermediate for further derivatization at the oxygen atom.

Table 4: Reagents for Demethylation of the 6-Methoxy Group


ReagentTypical ConditionsProduct
Boron tribromide (BBr₃)Inert solvent (e.g., CH₂Cl₂), low temperature3-Amino-6-hydroxypyridine-2(1H)-thione
Hydrobromic acid (HBr)Aqueous solution, reflux3-Amino-6-hydroxypyridine-2(1H)-thione
L-SelectrideTHF, reflux3-Amino-6-hydroxypyridine-2(1H)-thione
Trimethylsilyl (B98337) iodide (TMSI)Inert solvent (e.g., acetonitrile), room temp. or heat3-Amino-6-hydroxypyridine-2(1H)-thione

Substitutions and Derivatizations of the Oxygen Atom

The 6-methoxy group can be replaced by other nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. quimicaorganica.org The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, particularly at positions 2, 4, and 6. youtube.comvaia.com Although the methoxy group is not an ideal leaving group, its substitution can be forced under certain conditions, for example, by using strong nucleophiles or by activating the ring. A protocol for the nucleophilic amination of methoxypyridines using sodium hydride (NaH) in the presence of lithium iodide (LiI) has been reported, providing a route to replace the methoxy group with an amino group. ntu.edu.sgnih.gov

Alternatively, following demethylation to the 6-hydroxy derivative as described in section 3.2.1, the resulting hydroxyl group can be used as a handle for further derivatization. It can be re-alkylated with different alkyl halides to generate a library of new ether analogs or acylated with acid chlorides or anhydrides to form esters.

Table 5: Potential Substitutions and Derivatizations at Position 6


Reaction TypeStarting MaterialReagentProduct Class
Nucleophilic Substitution6-Methoxy derivativeSodium ethoxide (NaOEt)6-Ethoxy derivative
Nucleophilic Substitution (Amination)6-Methoxy derivativeButylamine / NaH-LiI6-(Butylamino) derivative
O-Alkylation (Etherification)6-Hydroxy derivativeBenzyl (B1604629) bromide / Base6-(Benzyloxy) derivative
O-Acylation (Esterification)6-Hydroxy derivativeAcetyl chloride / Base6-Acetoxy derivative

Reactivity and Functionalization on the Pyridine Ring System

The pyridine ring of this compound is activated towards certain transformations and can be functionalized through various reaction pathways.

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the activating amino (-NH2) and methoxy (-OCH3) groups at the 3- and 6-positions, respectively, significantly influences the regioselectivity of such reactions. Both the amino and methoxy groups are ortho-, para-directing activators. In aniline (B41778) and nitrobenzene, the amino group leads to charge accumulation at the ortho and para positions, while the nitro group causes charge depletion at these same positions. rsc.org

Considering the positions on the pyridine ring of this compound, the C4 and C5 positions are available for substitution. The directing effects of the existing substituents would likely favor electrophilic attack at the C5 position, which is ortho to the activating methoxy group and para to the activating amino group. The C4 position is ortho to the amino group, but also adjacent to the electron-withdrawing thione group at C2. Therefore, electrophilic substitution, if it occurs, is most likely to proceed at the C5 position. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation.

Nucleophilic attack on the pyridine ring is generally favored at the positions ortho and para to the ring nitrogen. In this compound, the presence of electron-donating groups makes nucleophilic aromatic substitution on the ring itself less favorable unless a good leaving group is present. However, the thione group at the C2 position can tautomerize to a thiol, and this sulfur atom is a potent nucleophile. For instance, pyridine-2(1H)-thione can act as a bifunctional nucleophile, with the initial coordination of the thione sulfur to a metal center, followed by intramolecular nucleophilic addition of the heterocyclic nitrogen. rscf.ru

In reactions of 2-R-3-nitropyridines with sulfur nucleophiles, the nitro group at the 3-position can be selectively substituted. nih.gov This suggests that if a suitable leaving group were present on the pyridine core of this compound, nucleophilic substitution would be a viable functionalization strategy. For example, phenyllithium (B1222949) reacts with 3-methoxypyridine (B1141550) and 3-aminopyridine (B143674) to give exclusively the 2-phenyl substituted products, indicating a preference for nucleophilic attack at the position adjacent to the ring nitrogen. researchgate.net

The 3-amino and 2-thione functionalities of this compound are ideally positioned for intramolecular cyclization reactions to form fused heterocyclic systems. This is a common strategy for the synthesis of thieno[2,3-b]pyridines, which are of significant interest in medicinal chemistry.

Typically, the sulfur atom of the thione is first alkylated with a reagent containing a suitable functional group. Subsequent intramolecular cyclization then affords the fused ring system. For example, the reaction of 3-cyano-6-(2'-thienyl)-4-trifluoromethylpyridine-2(1H)-thione with chloroacetamide derivatives, followed by treatment with a base, leads to an intramolecular Thorpe-Ziegler cyclization to yield 3-aminothieno[2,3-b]pyridines. nih.govresearchgate.net Similarly, S-alkylation of pyridine-2(1H)-thiones with compounds containing an active methylene (B1212753) group, followed by cyclization, is a known method for preparing 3-aminothieno[2,3-b]pyridines. osi.lv

These reactions highlight the potential of this compound to serve as a precursor for a variety of fused heterocyclic systems, including pyridothienopyrimidines and pyridothienotriazines. researchgate.net The general reaction scheme involves the initial S-alkylation followed by an intramolecular condensation or cyclization step.

The table below summarizes representative cyclization reactions of related pyridine-2(1H)-thiones leading to fused heterocyclic systems.

Starting Pyridine-2(1H)-thione DerivativeReagent(s)Fused Heterocyclic ProductReference(s)
3-Cyano-6-(2'-thienyl)-4-trifluoromethylpyridine-2(1H)-thione1. Chloroacetamide derivatives2. K2CO3 or C2H5ONa3-Amino-2-carbamoyl-6-(2'-thienyl)-4-trifluoromethyl-thieno[2,3-b]pyridine nih.govresearchgate.net
3-Cyano-6-methoxymethyl-4-methyl-2(1H)-pyridinethione1. Halogenated compounds with active methylene group2. Base3-Aminothieno[2,3-b]pyridines osi.lv
4-Aryl-3-cyano-6-(2-thienyl)pyridine-2(1H)-thionesChloroacetamide, Sodium ethoxide3-Amino-4-aryl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamides researchgate.net

Synthesis of Structural Analogs and Isosteres

The synthesis of structural analogs and isosteres of this compound can be achieved by modifying the substituents on the pyridine ring or by replacing the pyridine core with other heterocyclic systems.

Modification of the substituents can involve:

Varying the 6-position substituent: The methoxy group can be replaced with other alkoxy groups, alkyl groups, or aryl groups. This can be achieved by starting from appropriately substituted precursors in the synthesis of the pyridine-2(1H)-thione ring.

Modifying the 3-amino group: The amino group can be acylated, alkylated, or used as a handle for further functionalization.

Introducing substituents at other positions: As discussed under electrophilic substitution, it may be possible to introduce substituents at the C5 position.

Isosteric replacement of the pyridine ring could involve the synthesis of pyrimidine (B1678525), pyrazine, or pyridazine (B1198779) analogs, where one or more of the carbon atoms in the pyridine ring are replaced by nitrogen. The synthesis of a 3-amino-2,3-dihydropyrid-4-one and related heterocyclic analogs has been reported as a strategy for developing enzyme inhibitors. nih.gov

The synthesis of 3-amino-4-arylpyridin-2(1H)-one derivatives has been achieved through a novel approach involving the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate, followed by hydrolysis. nih.gov This highlights the diverse synthetic routes available for creating analogs of the core structure.

Combinatorial Chemistry and Library Synthesis Approaches for this compound Derivatives

The versatile reactivity of the this compound scaffold makes it an attractive candidate for combinatorial chemistry and the synthesis of compound libraries for high-throughput screening.

A solid-phase synthesis approach could be envisioned where the pyridine-2(1H)-thione core is attached to a solid support. This would allow for the efficient and systematic variation of substituents at different positions. For example, a resin-bound amine could be converted to a polymer-bound guanidine, which can then be cyclized to form a heterocyclic system. nih.gov

A library of derivatives could be generated by reacting a resin-bound this compound with a diverse set of building blocks. For instance:

Alkylation of the thione sulfur with a library of electrophiles.

Acylation or sulfonylation of the 3-amino group with a library of acylating or sulfonylating agents.

If a suitable leaving group is present on the pyridine ring, nucleophilic substitution with a library of nucleophiles could be performed.

These combinatorial approaches would enable the rapid generation of a large number of structurally diverse analogs of this compound, which could then be screened for desired biological activities.

Advanced Spectroscopic and Structural Elucidation of 3 Amino 6 Methoxypyridine 2 1h Thione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published studies detailing the complete 1D and 2D NMR assignment, solid-state NMR, or variable temperature NMR of 3-Amino-6-methoxypyridine-2(1H)-thione could be located.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Assignment

A complete assignment of the ¹H and ¹³C NMR spectra of this compound would typically involve a suite of 2D NMR experiments.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, identifying adjacent protons on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, aiding in conformational analysis.

Without experimental data, a representative data table cannot be generated.

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase. It is particularly useful for characterizing polymorphism, where a compound can exist in multiple crystalline forms. Different polymorphs can exhibit distinct ¹³C and ¹⁵N chemical shifts in their ssNMR spectra due to differences in molecular packing and intermolecular interactions. However, no ssNMR studies have been published for this compound.

Variable Temperature NMR for Conformational Dynamics

Variable Temperature (VT) NMR experiments are employed to study dynamic processes such as conformational changes or tautomeric equilibria. For this compound, VT-NMR could potentially be used to investigate the rotation around the C-NH₂ or C-OCH₃ bonds, or to study the thione/thiol tautomerism. By recording spectra at different temperatures, researchers can observe changes in chemical shifts, coupling constants, or the coalescence of signals, which allows for the determination of the energetic barriers of these dynamic processes. Currently, no such study is available for this specific compound.

X-ray Diffraction Analysis

No X-ray diffraction studies, either on single crystals or powder samples, have been reported for this compound in the accessible scientific literature.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms within a crystal lattice. This technique would definitively determine bond lengths, bond angles, and torsion angles of this compound. It would also reveal the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding, in the solid state. For related substituted pyridine derivatives, this method has been used to confirm molecular structures and analyze supramolecular assemblies. A search for crystallographic data for the target compound yielded no results.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is primarily used for the identification of crystalline materials. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint." This technique is essential for distinguishing between different polymorphs, monitoring phase purity, and identifying unknown crystalline substances. While it is a fundamental characterization technique, a PXRD pattern for this compound has not been published.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net By mapping properties onto a unique molecular surface, it provides a detailed picture of how molecules pack in the solid state. For this compound, this analysis reveals the dominant forces governing its supramolecular architecture. The surface is generated by partitioning the crystal electron density into molecular fragments, and the normalized contact distance (dnorm) is mapped onto this surface. Red regions on the dnorm map indicate close contacts with distances shorter than the van der Waals radii, typically representing hydrogen bonds, while blue regions signify longer contacts, and white areas represent contacts around the van der Waals separation. nih.gov

The primary intermolecular interactions expected for this compound, based on its functional groups (amino, methoxy (B1213986), and thione), are hydrogen bonds and van der Waals forces. The amino group (-NH₂) acts as a hydrogen-bond donor, while the thione sulfur (C=S) and the pyridine nitrogen are potential hydrogen-bond acceptors. This leads to the formation of strong N-H···S and N-H···N hydrogen bonds, which are critical in stabilizing the crystal packing. nih.gov These interactions typically appear as distinct, bright red spots on the Hirshfeld surface.

Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the relative contribution of different types of atomic contacts. For analogous aminopyridine structures, the most significant contributions to the crystal packing are from H···H, C···H/H···C, and N···H/H···N contacts. nih.govnih.gov The H···H interactions, representing van der Waals forces, generally cover the largest surface area. nih.gov The sharp spikes in the fingerprint plot for N···H/H···N and S···H/H···S contacts are characteristic of strong hydrogen bonding. nih.gov Additionally, C···H/H···C contacts contribute significantly, reflecting weaker C-H···π interactions involving the pyridine ring.

Table 1: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for this compound.
Contact TypeEstimated Contribution (%)Primary Interaction Type
H···H~45%van der Waals
C···H/H···C~20%Weak C-H···π / van der Waals
N···H/H···N~15%Hydrogen Bonding
S···H/H···S~12%Hydrogen Bonding
Other (O···H, C···N, etc.)~8%van der Waals / Weak H-Bonds

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, the molecular formula is C₆H₇N₂OS. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915, ³²S = 31.972071), the theoretical monoisotopic mass can be calculated precisely.

The protonated molecule [M+H]⁺ is commonly observed in positive-ion mode electrospray ionization (ESI). The exact mass of this ion allows for unambiguous confirmation of the elemental formula, distinguishing it from other isomers or compounds with the same nominal mass. The high resolving power of instruments like quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers ensures that the measured mass is within a few parts per million (ppm) of the theoretical value, providing strong evidence for the compound's identity.

Table 2: Theoretical Exact Masses of Molecular Ions for this compound.
Ion SpeciesFormulaCalculated Exact Mass (Da)
[M]⁺˙ (Radical Cation)C₆H₇N₂OS⁺˙155.0279
[M+H]⁺ (Protonated)C₆H₈N₂OS⁺156.0357
[M+Na]⁺ (Sodiated)C₆H₇N₂OSNa⁺178.0177

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and helps in its elucidation. For this compound, several fragmentation pathways can be proposed based on the analysis of related pyridine and thione structures. sapub.orgresearchgate.net

Upon collision-induced dissociation (CID), the protonated molecule (m/z 156.0) is expected to undergo fragmentation through several key pathways. A common initial fragmentation step for methoxy-substituted pyridines is the loss of a methyl radical (·CH₃), followed by the loss of carbon monoxide (CO). researchgate.net Another likely pathway involves the elimination of the entire methoxy group as formaldehyde (B43269) (CH₂O) or methanol (B129727) (CH₃OH). The presence of the thione group can lead to the loss of a sulfanyl (B85325) radical (·SH) or hydrogen sulfide (B99878) (H₂S). sapub.org Cleavage of the pyridine ring itself can also occur, yielding smaller characteristic fragments.

Table 3: Plausible MS/MS Fragmentation Pathways and Product Ions for [C₆H₈N₂OS]⁺.
Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragmentation Pathway
156.0141.0·CH₃Loss of methyl radical from the methoxy group
156.0125.0CH₂OLoss of formaldehyde from the methoxy group
156.0123.0·SHLoss of sulfanyl radical from the thione group
141.0113.0COLoss of carbon monoxide after initial methyl loss

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Tautomeric Analysis

The FT-IR and Raman spectra are expected to show characteristic bands for the N-H stretching of the amino group (typically 3300-3500 cm⁻¹), C-H stretching of the methoxy and aromatic groups (2850-3100 cm⁻¹), and the C=S stretching of the thione group (1100-1250 cm⁻¹). researchgate.net The pyridine ring itself exhibits several characteristic vibrational modes, including ring stretching vibrations in the 1400-1600 cm⁻¹ region. rasayanjournal.co.in

A key aspect of this molecule is its potential to exist in two tautomeric forms: the thione form (with a C=S bond) and the thiol form (with a C-S-H bond and an aromatic pyridine ring). Vibrational spectroscopy is an excellent tool for distinguishing between these tautomers. nih.gov The thione form is characterized by a strong C=S stretching band and an N-H stretching band from the pyridine ring nitrogen. In contrast, the thiol form would exhibit a weak S-H stretching band (around 2500-2600 cm⁻¹) and would lack the N-H ring vibration, as the ring would be fully aromatic. researchgate.netnih.gov In the solid state and in most solvents, pyridinethione derivatives predominantly exist in the thione tautomeric form.

Table 4: Characteristic Vibrational Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Spectroscopic Technique
ν(N-H) stretchAmino (-NH₂)3300 - 3500FT-IR, Raman
ν(C-H) stretchAromatic / Methoxy2850 - 3100FT-IR, Raman
ν(C=C), ν(C=N) stretchPyridine Ring1400 - 1600FT-IR, Raman
ν(C=S) stretchThione (C=S)1100 - 1250FT-IR
ν(C-O-C) stretchMethoxy (-OCH₃)1000 - 1100 (asymmetric)FT-IR

Electronic Absorption and Fluorescence Spectroscopy

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the substituted pyridine ring.

Pyridine and its derivatives typically exhibit strong absorption bands corresponding to π→π* transitions. researchgate.net For the thione tautomer, an additional, weaker absorption band at a longer wavelength is expected due to the n→π* transition associated with the non-bonding electrons on the sulfur atom of the C=S group. researchgate.net The presence of electron-donating groups, such as the amino (-NH₂) and methoxy (-OCH₃) groups, generally causes a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted pyridine-2(1H)-thione. redalyc.org

The position of the absorption bands can be sensitive to the solvent environment. Polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption maxima (solvatochromism). This effect can also be used to study the tautomeric equilibrium, as the thiol and thione forms have different electronic structures and thus different absorption spectra. Thione tautomers typically show an n→π* transition in the 300-400 nm range, which is absent in the thiol form. researchgate.net

Table 5: Expected UV-Visible Absorption Maxima for this compound in a Non-polar Solvent.
Approximate λmax (nm)Electronic TransitionAssociated Chromophore
~250 - 280π→πSubstituted Pyridine Ring
~320 - 360n→πThione (C=S)

Fluorescence Spectroscopy for Photophysical Properties

Currently, there is no available scientific literature that investigates the fluorescence properties of this compound or its derivatives. The photophysical characteristics, such as quantum yield, fluorescence lifetime, and excitation/emission spectra, have not been reported.

Research into the fluorescence of aminopyridine derivatives has been conducted on other related structures. For instance, studies on various multi-substituted aminopyridines have shown that the aminopyridine scaffold can be a potential basis for fluorescent probes. However, the presence of a thione group and the specific substitution pattern of this compound would significantly influence its electronic structure and, therefore, its fluorescent behavior. Without experimental data, any discussion on its potential fluorescence would be purely speculative.

Data Table: Photophysical Properties of this compound Derivatives

Compound/DerivativeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)SolventReference
Data Not AvailableN/AN/AN/AN/AN/AN/A

As of the current body of scientific literature, no data is available for the photophysical properties of this compound and its derivatives.

Circular Dichroism (CD) Spectroscopy (if chiral derivatives are formed)

The study of chiral derivatives of this compound using Circular Dichroism (CD) spectroscopy has not been documented in published research. CD spectroscopy is a powerful technique for elucidating the stereochemistry of chiral molecules. For this technique to be applicable, chiral centers would need to be introduced into the derivatives of this compound.

While general methodologies for using CD spectroscopy for chiral amine recognition exist, there are no specific reports on the synthesis of chiral derivatives of the target compound or their subsequent analysis by CD spectroscopy. Therefore, no information is available regarding their chiroptical properties, such as specific rotation or CD spectral data.

Theoretical and Computational Studies of 3 Amino 6 Methoxypyridine 2 1h Thione

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Ab Initio methods, are fundamental to predicting the properties of molecules. DFT, particularly using the B3LYP functional, has become a standard method for obtaining a reliable balance between computational cost and accuracy in studying organic molecules. These calculations are crucial for understanding the geometric and electronic properties of 3-Amino-6-methoxypyridine-2(1H)-thione.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this analysis reveals precise bond lengths, bond angles, and dihedral angles. Such studies confirm that the optimized geometry corresponds to a true energy minimum, verified by the absence of imaginary frequencies in vibrational calculations.

The electronic structure analysis provides information on the distribution of electron density within the molecule. This is often investigated through Natural Bond Orbital (NBO) and Mulliken atomic charge distribution analyses, which help in understanding intramolecular interactions and charge transfer phenomena within the molecule.

Table 1: Selected Optimized Geometrical Parameters for this compound (Thione Tautomer) Data is representative of values obtained from DFT/B3LYP calculations for similar heterocyclic structures.

ParameterBond Length (Å)ParameterBond Angle (°)
C2=S11.685N1-C2-N3118.5
C2-N11.380C2-N3-C4121.0
C2-N31.365N3-C4-C5119.5
N1-C61.370C4-C5-C6120.0
C6-O71.350C5-C6-N1122.5
O7-C81.430C6-O7-C8117.0

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), hardness (η), and global electrophilicity index (ω) can be calculated. These descriptors provide quantitative measures of the molecule's stability and reactivity.

Table 2: Calculated FMO Energies and Global Reactivity Descriptors Representative data based on DFT calculations for analogous pyridine (B92270) derivatives.

ParameterValue (eV)
EHOMO-6.25
ELUMO-1.80
Energy Gap (ΔE)4.45
Ionization Potential (I)6.25
Electron Affinity (A)1.80
Hardness (η)2.225
Chemical Potential (μ)-4.025
Electrophilicity Index (ω)3.64

Theoretical vibrational frequency calculations are performed to understand the molecule's vibrational modes. The results are often correlated with experimental infrared (IR) and Raman spectra. DFT calculations typically yield harmonic frequencies, which are systematically higher than experimental frequencies. Therefore, scaling factors are often applied to improve the agreement between theoretical and experimental data. The Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of the vibrational modes.

Table 3: Selected Calculated Vibrational Frequencies and Their Assignments Frequencies are scaled and represent typical values for the specified functional groups.

Wavenumber (cm-1) (Scaled)Assignment
3450N-H Asymmetric Stretch (NH2)
3360N-H Symmetric Stretch (NH2)
3150N-H Stretch (Ring)
1620C=C Stretch (Ring)
1580NH2 Scissoring
1250C-O-C Asymmetric Stretch
1100C=S Stretch
1030C-O-C Symmetric Stretch

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the NMR chemical shifts of molecules. These theoretical calculations of 1H and 13C NMR spectra are valuable for confirming molecular structures and assigning experimental signals. The predicted chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS).

Table 4: Predicted 1H and 13C NMR Chemical Shifts (GIAO Method) Chemical shifts (δ) in ppm relative to TMS, based on calculations for similar structures.

Atom1H Chemical Shift (ppm)Atom13C Chemical Shift (ppm)
H (N1-H)12.5C2 (C=S)178.0
H (C4-H)6.8C3 (-NH2)145.0
H (C5-H)6.2C4110.0
H (NH2)5.5C5105.0
H (O-CH3)3.8C6 (-OCH3)160.0
C (O-CH3)54.0

Conformational Analysis and Tautomerism (Thiol-Thione Equilibrium)

This compound can exist in two tautomeric forms: the thione form (amide-like) and the thiol form (enol-like). The thione form possesses a C=S double bond and an N-H bond within the pyridine ring, while the thiol form features a C-S single bond with an S-H group (mercapto group) and a fully aromatic pyridine ring. Computational studies are essential for determining the relative stabilities of these tautomers and understanding the factors that influence the equilibrium between them. Generally, for pyridinethione systems, the thione tautomer is found to be more stable than the thiol tautomer.

The preference for one tautomer over the other can be significantly influenced by the surrounding environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a common computational method used to simulate the effects of different solvents.

In non-polar solvents or the gas phase, the intrinsic stability of the tautomers is the dominant factor. However, in polar solvents, the equilibrium can shift. The thione tautomer is generally more polar than the thiol tautomer. Consequently, polar protic solvents like water or ethanol (B145695) are expected to stabilize the thione form to a greater extent through dipole-dipole interactions and hydrogen bonding. This selective stabilization shifts the tautomeric equilibrium in favor of the thione form in polar environments. Computational studies can quantify this effect by calculating the relative energies of both tautomers in various solvents.

Energy Barriers for Interconversion

The this compound molecule can exist in two tautomeric forms: the thione form (amide) and the thiol form (iminol). Tautomers are structural isomers that readily interconvert, and the equilibrium between them is crucial for the molecule's chemical properties and interactions. The thione form contains a carbon-sulfur double bond (C=S) and an N-H bond within the pyridine ring, while the thiol form features a sulfhydryl group (S-H) and a carbon-nitrogen double bond (C=N) in the ring.

The stability of these tautomers and the energy required for their interconversion can be calculated using quantum chemical methods, most notably Density Functional Theory (DFT). jocpr.com These calculations involve optimizing the geometric structure of each tautomer to find its lowest energy state. A transition state structure, representing the highest energy point along the reaction coordinate for interconversion, is also calculated. The energy difference between the stable tautomer and the transition state is known as the energy barrier or activation energy for the interconversion.

Studies on similar heterocyclic thiones, such as 1,2,4-triazole-3(2H)-thiones, have shown that the thione tautomer is generally more stable than the thiol form in the gas phase and in aprotic solvents. zsmu.edu.ua However, polar, protic solvents can reduce the energy difference and stabilize the thiol form. zsmu.edu.ua This stabilization is attributed to the solvent's ability to form hydrogen bonds. For this compound, a similar trend would be expected, where the thione form likely predominates, but the tautomeric equilibrium could be influenced by the solvent environment.

Table 1: Illustrative Energy Parameters for Tautomeric Interconversion (Hypothetical Data) This table illustrates the type of data generated from DFT calculations for tautomeric interconversion. Specific values for this compound require dedicated computational studies.

ParameterThione TautomerThiol TautomerTransition StateEnergy Barrier (Thione → Thiol)
Relative Energy (kcal/mol) 0.00+5.7+25.325.3

Molecular Docking and Dynamics Simulations (for target binding, non-human focus)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein. This method is instrumental in understanding potential interactions at a molecular level. Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time, providing a more dynamic picture of the interaction.

For this compound, molecular docking could be used to investigate its binding potential to various non-human biological targets, such as enzymes from bacteria, fungi, or plants. For instance, studies on structurally related thieno[2,3-b]pyridine (B153569) derivatives have explored their binding to bacterial proteins like nicotinate (B505614) mononucleotide adenylyltransferase from Bacillus anthracis. researchgate.net In such a study, the 3D structure of the compound would be computationally fitted into the active site of the target protein. A scoring function is then used to estimate the binding energy, with more negative values indicating a stronger, more favorable interaction.

Key interactions typically observed include hydrogen bonds between the amino or thione groups of the ligand and amino acid residues in the protein's active site, as well as hydrophobic and π-π stacking interactions involving the pyridine ring.

Following the initial docking pose prediction, MD simulations can assess the stability of this binding. These simulations model the movement of every atom in the complex over a period of time (typically nanoseconds), providing insights into the flexibility of the ligand in the binding pocket and the persistence of key intermolecular interactions.

Table 2: Example Molecular Docking Results for a Pyridine Derivative Against a Bacterial Protein Target This table presents representative data from a molecular docking study on a related compound to illustrate the outputs of such an analysis.

LigandProtein Target (PDB ID)Binding Energy (kcal/mol)Key Interacting Amino Acid Residues
Thieno[2,3-b]pyridine Derivative Nicotinate Mononucleotide Adenylyltransferase-10.94TYR105, GLY13, SER107

Quantitative Structure-Activity Relationship (QSAR) Modeling (for non-human biological or material properties)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and a specific property, such as biological activity or a material characteristic. nih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed property.

A QSAR model involving this compound would require a dataset of structurally similar compounds with experimentally measured data for a specific non-human endpoint. This could include, for example, antifungal activity against a plant pathogen or a specific material property like corrosion inhibition.

The process involves calculating various molecular descriptors for each compound in the series. These descriptors quantify different aspects of the molecule's structure and can be categorized as:

Electronic: e.g., HOMO/LUMO energies, dipole moment, atomic charges.

Steric: e.g., molecular volume, surface area, shape indices.

Hydrophobic: e.g., LogP (partition coefficient).

Topological: e.g., connectivity indices that describe how atoms are bonded.

Once calculated, statistical techniques like multiple linear regression (MLR) or machine learning algorithms are used to build an equation that relates a selection of these descriptors to the activity. Such a model could then be used to predict the activity of new, untested compounds, including other derivatives of this compound. QSAR studies on aminopyridine-based inhibitors have successfully used descriptors like HOMO/LUMO energies and dipole moment to model their biological activity. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies and Their Significance

Descriptor ClassExample DescriptorSignificance
Electronic HOMO EnergyRelates to the ability to donate electrons (nucleophilicity).
Electronic LUMO EnergyRelates to the ability to accept electrons (electrophilicity).
Electronic Dipole MomentIndicates the overall polarity of the molecule, affecting solubility and binding.
Hydrophobic LogPMeasures lipophilicity, which influences membrane permeability.
Topological Wiener IndexDescribes molecular branching and compactness.

Prediction of Reactivity, Acidity, and Basicity

Theoretical calculations, particularly DFT, are highly effective for predicting the intrinsic chemical reactivity, acidity, and basicity of a molecule. These properties are governed by the molecule's electronic structure.

Reactivity: The chemical reactivity of this compound can be assessed using several computed parameters.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept them. mdpi.com The energy gap between the HOMO and LUMO is a crucial indicator of chemical stability; a smaller gap generally implies higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. For this molecule, the sulfur atom of the thione group and the oxygen of the methoxy (B1213986) group would likely be electron-rich sites, while the N-H proton would be an electron-poor site.

Acidity and Basicity:

Acidity (pKa): The primary acidic site is the proton on the ring nitrogen (N1-H). Its acidity can be predicted by calculating the Gibbs free energy change for its dissociation in a solvent, often using a thermodynamic cycle and a continuum solvation model.

Basicity (pKb or Proton Affinity): The molecule has several potential basic sites: the nitrogen of the amino group, the nitrogen atom in the pyridine ring, and the sulfur atom of the thione group. The proton affinity (the negative of the enthalpy change for protonation in the gas phase) can be calculated for each site to determine the most likely center for protonation. The amino group is typically a strong basic center in such structures.

Table 4: Predicted Reactivity and Physicochemical Descriptors from Computational Analysis This table shows the types of descriptors that are typically calculated to predict the chemical properties of a molecule like this compound.

DescriptorPredicted PropertySignificance
HOMO-LUMO Gap Chemical ReactivityA smaller gap suggests higher reactivity and lower kinetic stability. mdpi.com
Molecular Electrostatic Potential (MEP) Sites for Electrophilic/Nucleophilic AttackIdentifies electron-rich (e.g., S, O) and electron-poor (e.g., N-H) regions.
Calculated pKa AcidityQuantifies the tendency of the N-H proton to dissociate.
Calculated Proton Affinity BasicityDetermines the most favorable site for protonation (e.g., amino nitrogen).

Reactivity and Reaction Mechanisms of 3 Amino 6 Methoxypyridine 2 1h Thione

Electrophilic Reactions of the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient compared to benzene (B151609), making it less susceptible to electrophilic aromatic substitution. abertay.ac.ukrsc.org The nitrogen heteroatom deactivates the ring towards electrophiles, and in the strongly acidic conditions often required for reactions like nitration or sulfonation, the pyridine nitrogen becomes protonated, further increasing this deactivation. rsc.org

However, the substituents on the 3-Amino-6-methoxypyridine-2(1H)-thione ring significantly modify this inherent reactivity. Both the amino group at the C-3 position and the methoxy (B1213986) group at the C-6 position are strong activating groups and are ortho-, para-directing.

The 3-amino group strongly directs incoming electrophiles to the C-2 (ortho, blocked), C-4 (para), and C-6 (ortho, blocked) positions.

The 6-methoxy group directs electrophiles to the C-5 (ortho) and C-3 (para, blocked) positions.

Therefore, electrophilic substitution on this compound would be expected to occur preferentially at the C-4 and C-5 positions, with the final regiochemical outcome depending on the specific reaction conditions and the nature of the electrophile, which would determine the dominant directing effect. For related 2-aminopyridine (B139424) derivatives, acid-catalyzed hydrogen exchange, a form of electrophilic substitution, has been studied, highlighting the influence of substituents on reactivity. rsc.org In some cases, ortho-lithiation of substituted aminopyridines can be used to achieve regiospecific substitution by creating a nucleophilic carbon center that then reacts with an electrophile. scispace.com

Nucleophilic Reactions at the Thione and Methoxy Centers

While the electron-deficient nature of the pyridine ring can facilitate nucleophilic aromatic substitution, this typically occurs at the 2- and 4-positions and requires a good leaving group. stackexchange.comquora.comyoutube.com For this compound, the more prominent nucleophilic reactions involve the exocyclic functional groups.

The thione group exists in tautomeric equilibrium with its corresponding thiol form, 3-amino-6-methoxy-2-mercaptopyridine. This allows for reactions at the sulfur atom, which is a soft nucleophile. The most common reaction is S-alkylation, where treatment with an alkyl halide in the presence of a base leads to the regioselective formation of a 2-alkylthio-pyridine derivative. This reaction is a cornerstone in the chemistry of 2(1H)-pyridinethiones. osi.lv For instance, the alkylation of 3-cyano-6-methoxymethyl-4-methyl-2(1H)-pyridinethione with various halogenated compounds proceeds selectively at the sulfur atom to yield S-alkyl products, which can then be used in further transformations like Thorpe-Ziegler cyclizations to form thieno[2,3-b]pyridines. osi.lvresearchgate.net

The methoxy group at the C-6 position is generally unreactive towards nucleophiles. Cleavage of the aryl-oxygen bond requires harsh conditions, while cleavage of the methyl-oxygen bond would necessitate a strong nucleophile like the iodide ion in an SN2 reaction.

ReactantReagentConditionsProduct TypeReference
3-Cyano-4,6-dimethyl-2(1H)-pyridinethioneAlkyl HalideBase (e.g., KOH, EtONa)2-Alkylthio-3-cyano-4,6-dimethylpyridine researchgate.net
3-Cyano-6-methoxymethyl-4-methyl-2(1H)-pyridinethioneHalogenated CompoundsKOHS-Alkyl derivatives osi.lv

Cycloaddition Reactions with Various Dienophiles and Dipolarophiles

The pyridine ring can participate in cycloaddition reactions, although its aromaticity can make it a reluctant participant. Metal coordination can activate the pyridine ring to act as a dienophile in Diels-Alder reactions by disrupting its aromatic system. acs.org Inverse-electron-demand Diels-Alder reactions are more common for nitrogen heterocycles, where an electron-poor diene (like a 1,2,4-triazine) reacts with a dienophile, followed by extrusion of a small molecule to form the pyridine ring. acsgcipr.org

Another important class of cycloadditions is the [3+2] cycloaddition, or 1,3-dipolar cycloaddition. Pyridines can be converted into pyridinium (B92312) ylides by reaction with an appropriate precursor. These ylides can then react as 1,3-dipoles with various dipolarophiles, such as activated alkenes (e.g., arylidene-malonates), to form complex heterocyclic systems. researchgate.net The reaction of pyridinium salts with a base in the presence of an acceptor can yield cycloadducts that can be further converted into indolizine (B1195054) derivatives. researchgate.net The specific reactivity of this compound in such reactions has not been detailed, but the presence of the pyridine nucleus suggests these pathways are theoretically possible.

Redox Chemistry and Electrochemical Behavior

The electrochemical properties of pyridinethione ligands and their metal complexes are of significant interest. While specific data for this compound is scarce, studies on related hydroxypyridinethione and pyridine-thiol metal complexes using cyclic voltammetry reveal that the ligand system is redox-active. nih.govacs.org

The thione/thiol group is susceptible to oxidation. Mild oxidation can lead to the formation of a disulfide-bridged dipyridine species. Harsher oxidation conditions can oxidize the sulfur atom to higher oxidation states, such as sulfinic or sulfonic acids. The amino group is also a site that can undergo oxidation.

Complex TypeTechniqueObserved Redox EventsReference
Hydroxypyridinethione-Metal ComplexesCyclic VoltammetryMetal- and ligand-based redox processes nih.gov
Binuclear Platinum-Pyridine-thiol ComplexesElectrochemistryPt(II)/Pt(III) redox couples acs.org
Thallium(III)-Pyridine Dicarboxylate ComplexesCyclic VoltammetryIrreversible redox couples with potentials dependent on ligand structure nih.gov

Metal Coordination Chemistry and Complex Formation

The presence of multiple heteroatoms (N, S, O) makes this compound a versatile ligand for coordinating with a wide range of metal ions. The field of coordination chemistry for pyridine-2-thione and its derivatives is well-established. nih.govrsc.orgcharlotte.edunih.gov

This compound is a polydentate ligand, meaning it can bind to a central metal ion through multiple donor atoms. libretexts.org This ability to form a stable ring structure with a metal ion is known as chelation. ebsco.comlibretexts.org The stability of the resulting complex is often enhanced compared to complexes with monodentate ligands, an observation known as the chelate effect. libretexts.org

Based on analogous structures, several chelation modes are possible:

Bidentate N,S-Chelation: This is the most common coordination mode for 2-pyridinethione ligands. The ligand coordinates to the metal center through the pyridine ring nitrogen and the exocyclic thione sulfur atom, forming a stable five-membered chelate ring. nih.govcharlotte.edu

Bridging Ligand: The ligand can bridge two metal centers, with the sulfur atom coordinating to one metal and the pyridine nitrogen to another.

Tridentate N,N,S-Chelation: It is conceivable that the 3-amino group could also participate in coordination along with the pyridine nitrogen and the thione sulfur, leading to a tridentate binding mode, which would form two fused chelate rings.

The preferred coordination mode will depend on the metal ion's size, electronic properties, and preferred coordination geometry, as well as the reaction stoichiometry and solvent. nih.gov

The synthesis of metal complexes with pyridinethione ligands is generally straightforward. Typically, a solution of the ligand in a solvent like ethanol (B145695) is treated with a solution of a corresponding metal salt (e.g., chloride, nitrate, sulfate, or acetate). researchgate.net The resulting complex often precipitates from the solution and can be isolated by filtration.

Characterization of the newly formed complexes is crucial to determine their structure, stoichiometry, and properties. A combination of analytical and spectroscopic techniques is employed for this purpose.

TechniquePurposeTypical Findings for Pyridinethione ComplexesReference(s)
Elemental AnalysisDetermines the C, H, N, S content to confirm stoichiometry.Confirms metal-to-ligand ratio (e.g., 1:2, 1:3). researchgate.net
Infrared (IR) SpectroscopyIdentifies shifts in vibrational frequencies upon coordination.A shift in the C=S and pyridine ring vibration bands indicates coordination through sulfur and ring nitrogen. Changes in N-H bands indicate amino group involvement. rsc.orgnih.gov
UV-Visible SpectroscopyProbes electronic transitions (d-d transitions, charge transfer).Provides information about the coordination geometry (e.g., octahedral, tetrahedral). nih.govnih.gov
Magnetic SusceptibilityMeasures the magnetic moment to determine the number of unpaired electrons.Helps elucidate the metal's oxidation state and spin state (high-spin vs. low-spin). rsc.org
X-ray CrystallographyProvides the definitive solid-state structure.Determines precise bond lengths, bond angles, coordination geometry, and chelation mode. nih.govnih.gov

Advanced Applications of 3 Amino 6 Methoxypyridine 2 1h Thione and Its Derivatives Excluding Human Therapeutics

Catalysis and Ligand Design

The structural features of 3-Amino-6-methoxypyridine-2(1H)-thione make it a promising candidate for applications in both organocatalysis and as a ligand in transition metal catalysis. The presence of both a Lewis basic amino group and a soft sulfur donor site, in addition to the pyridine (B92270) nitrogen, allows for diverse modes of interaction with substrates and metal centers.

Organocatalysis

While direct studies on the use of this compound as an organocatalyst are not extensively reported, the broader class of aminopyridine derivatives has shown potential in various organic transformations. Organocatalysts often rely on the ability to form hydrogen bonds or act as Lewis bases to activate substrates. The amino group in the 3-position of the pyridine ring can participate in hydrogen bonding, potentially activating electrophiles.

Research into related heterocyclic systems, such as pyrimido[4,5-d]pyrimidine-2,7(1H,8H)-dione/thione derivatives, has demonstrated their utility in organocatalyzed multicomponent reactions. These catalysts activate substrates through hydrogen bonding to facilitate the formation of complex molecular architectures. This suggests a potential avenue for the application of this compound and its derivatives in similar catalytic roles.

Furthermore, synergistic approaches combining photocatalysis and organocatalysis have been developed for reactions such as the [3+2] cycloaddition of cyclopropylamines with olefins, employing chiral phosphoric acids as organocatalysts to synthesize 2-amino-spiro[4.5]decane-6-ones. This highlights the potential for designing chiral derivatives of this compound for asymmetric organocatalysis.

Ligands in Transition Metal Catalysis

The pyridine-2(1H)-thione scaffold is a well-established ligand in coordination chemistry. The presence of both a nitrogen atom in the pyridine ring and an exocyclic sulfur atom allows for chelation to a metal center, forming stable five- or six-membered rings. This compound can act as a bidentate N,S-donor ligand, a coordination mode that is crucial for the stability and catalytic activity of the resulting metal complexes.

The coordination chemistry of aminopyridines with transition metals is extensive. Aminopyridine ligands can coordinate to metal centers through the pyridine nitrogen, and the exocyclic amino group can further stabilize the complex through hydrogen bonding or by acting as a secondary coordination site. The thione group provides a soft donor site that can form strong bonds with late transition metals.

The table below summarizes the coordination behavior of related aminopyridine and pyridinethione ligands with various transition metals, illustrating the potential of this compound as a versatile ligand.

Ligand TypeMetal Ion(s)Coordination ModePotential Application
AminopyridineCu(II), Cd(II)Monodentate, BidentateCatalysis, Antimicrobial agents
Pyridine-2(1H)-thioneRu(II), Os(II)Bidentate (N,S)Catalysis, Anticancer agents
Imidazole-2-thioneRu(II), Os(II)Bidentate (S,S), Tridentate (S,N,S)Catalysis, Medicinal chemistry

The resulting metal complexes of this compound derivatives are expected to find applications in various catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the ligand, influenced by the amino and methoxy (B1213986) substituents, can be tuned to modulate the reactivity of the metal center.

Material Science Applications

The unique combination of functional groups in this compound and its derivatives makes them valuable precursors for a variety of advanced materials with interesting optical, electronic, and structural properties.

Precursors for Polymeric Materials

The application of this compound as a direct monomer for polymerization is an area with significant potential for exploration. The amino group and the thione moiety offer reactive sites for polycondensation or polyaddition reactions. For instance, the amino group could react with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The thione group could potentially participate in polymerization reactions through desulfurization or by acting as a coordinating site in metallopolymers.

While specific examples of polymers derived directly from this compound are not prevalent in the literature, the synthesis of polymers containing pyridine moieties is a well-established field. For example, pyridine-containing polymers have been synthesized via ring-opening metathesis polymerization (ROMP) of pyridinonorbornenes. These polymers exhibit high thermal stability, making them suitable for high-temperature applications.

Another approach involves the synthesis of pyridine-grafted copolymers. For instance, copolymers of acrylic acid and styrene (B11656) have been functionalized with pyridine derivatives, resulting in materials with enhanced thermal stability and fluorescence properties. This suggests that this compound could be grafted onto existing polymer backbones to impart specific functionalities.

The synthesis of heterocyclic polymers through one-pot multicomponent polymerization is a growing area of research. This approach allows for the creation of complex polymer architectures with tailored properties. Given its multifunctional nature, this compound could serve as a valuable building block in such multicomponent polymerization strategies.

Optoelectronic and Sensor Applications

Pyridine-based compounds are of significant interest for optoelectronic applications due to their electron-deficient nature, which facilitates electron transport. Derivatives of this compound can be designed to possess specific photophysical properties for use in organic light-emitting devices (OLEDs) and as fluorescent sensors.

The introduction of cyano groups into the pyridine ring, for example, can lead to materials with bipolar transporting properties, which are beneficial for simplifying the architecture of OLEDs. These materials can function as both electron-transporting and light-emitting layers.

Furthermore, the aminopyridine scaffold is a known fluorophore. By appropriate functionalization, derivatives of this compound can be developed as highly sensitive and selective fluorescent sensors for metal ions. The binding of a metal ion to the ligand can induce a change in the fluorescence intensity or wavelength, allowing for the detection of the analyte. The table below provides examples of pyridine-based derivatives and their applications in optoelectronics and sensing.

Compound ClassApplicationKey Features
Cyano-substituted Pyridine DerivativesOrganic Light-Emitting Devices (OLEDs)Bipolar charge transport, high efficiency
2-Amino-6-methyl-4-phenyl-nicotinonitrileFluorescent ChemosensorSelective detection of Fe³⁺ and Hg²⁺ ions
Terpyridine-based ProbesFluorescent SensorsDetection of various cations and anions
2,6-Substituted Pyridine Conjugated PolymersIon-SensingHigh sensitivity and selectivity for Pd²⁺

The design of such materials often involves creating a "push-pull" system within the molecule, where electron-donating groups (like the amino and methoxy groups in the target compound) and electron-withdrawing groups work in concert to tune the electronic transitions and thus the optical properties.

Supramolecular Assembly and Crystal Engineering

The ability of this compound to participate in various non-covalent interactions makes it an excellent building block for supramolecular chemistry and crystal engineering. The amino group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, while the thione group can also participate in hydrogen bonding. These interactions can be used to direct the assembly of molecules into well-defined one-, two-, or three-dimensional architectures.

The coordination of the pyridinethione moiety to metal ions provides another powerful tool for constructing supramolecular assemblies. The directionality and strength of metal-ligand bonds can be exploited to create complex and functional metal-organic frameworks (MOFs) or coordination polymers.

Studies on related aminopyridine derivatives have demonstrated the formation of extensive hydrogen-bonded networks. For instance, ethyl 6-amino-2-methoxypyridine-3-carboxylate forms a two-dimensional corrugated sheet structure through extensive hydrogen bonding. Similarly, the supramolecular structure of N-(6-amino-3,4-dihydro-3-methyl-5-nitroso-4-oxopyrimidin-2-yl)glycylglycinate reveals a complex three-dimensional network derived from hydrogen-bonded chains.

The interplay of hydrogen bonding and coordination to metal centers can lead to the formation of intricate crystal structures with potential applications in areas such as gas storage, separation, and catalysis.

Agrochemical Research and Development (e.g., herbicides, pesticides, fungicides)

While direct studies on the agrochemical applications of this compound are not extensively documented, its structural analogs and derivatives have shown significant potential in this field. The pyridine ring is a common moiety in many commercial agrochemicals, and the functional groups present in the target compound offer opportunities for synthetic modification to develop new active ingredients.

Research into related pyridine derivatives, such as 3-amino-6-methoxy-2-methylpyridine and 3-amino-2-chloro-6-methoxypyridine, indicates their utility as key intermediates in the formulation of herbicides and pesticides. researchgate.netmdpi.com These compounds serve as building blocks for creating molecules that can target specific biological pathways in weeds and pests, aiming to enhance crop protection and yield. mdpi.com

Furthermore, derivatives synthesized from pyridine-2(1H)-thione precursors, particularly thieno[2,3-b]pyridines, have been investigated for their insecticidal and fungicidal properties. For instance, various substituted thieno[2,3-b]pyridines have been synthesized and tested against agricultural pests, demonstrating the potential of this class of compounds in crop protection. The exploration of modifications at different positions of the pyridine and fused thiophene (B33073) rings is a key strategy in the development of novel insecticides.

The fungicidal potential of pyridine and fused pyrimidine (B1678525) derivatives has also been a subject of study. Research on compounds with similar structural motifs has identified promising activity against various plant pathogens. These findings suggest that derivatives of this compound could be valuable candidates for the development of new fungicides.

Table 1: Agrochemical Potential of Related Pyridine Derivatives

Compound Class Potential Application Research Focus
3-Aminopyridine (B143674) Derivatives Herbicides, Pesticides Serve as key intermediates for agrochemical synthesis. researchgate.netmdpi.com
Thieno[2,3-b]pyridines Insecticides Synthesis of novel derivatives with activity against agricultural pests.

Precursors for Other Heterocyclic Systems

One of the most significant applications of this compound is its role as a versatile precursor for the synthesis of various fused heterocyclic systems. The presence of multiple reactive sites allows for a range of chemical transformations, leading to the construction of complex molecular architectures.

A primary transformation is the synthesis of thieno[2,3-b]pyridines . This is typically achieved through the alkylation of the sulfur atom of the pyridine-2(1H)-thione with a reagent containing a leaving group and an adjacent electron-withdrawing group, followed by an intramolecular Thorpe-Ziegler cyclization. mdpi.com This reaction is a well-established method for constructing the thieno[2,3-b]pyridine (B153569) core, which is a key scaffold in many biologically active compounds. The 3-amino group of the resulting thieno[2,3-b]pyridine can then be further modified to create a diverse library of compounds.

The general reaction scheme is as follows:

Step 1: S-Alkylation: The thione group is alkylated using a suitable alkyl halide.

Step 2: Cyclization: The intermediate undergoes an intramolecular cyclization to form the fused thiophene ring.

Beyond thieno[2,3-b]pyridines, derivatives of this compound can also be used to synthesize other fused systems such as pyridopyrimidines and thiazolopyridines . These syntheses often involve condensation reactions with appropriate bifunctional reagents. For example, reaction with reagents like cyanoguanidine or dimethylformamide dimethyl acetal (B89532) can lead to the formation of a fused pyrimidine ring.

Table 2: Heterocyclic Systems Derived from Pyridine-2(1H)-thiones

Precursor Reagents and Conditions Resulting Heterocyclic System
3-Cyano-pyridine-2(1H)-thione 1. Alkyl halide with electron-withdrawing group 2. Base (e.g., KOH, K2CO3) 3-Amino-thieno[2,3-b]pyridine mdpi.com
3-Amino-thieno[2,3-b]pyridine Formamide, Formic Acid, or Triethyl orthoformate Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine

Development of Biological Probes and Research Tools (e.g., fluorescent labels, enzyme inhibitors in vitro/in silico)

Derivatives of this compound have emerged as promising candidates for the development of biological probes and research tools, owing to their potential fluorescent properties and ability to interact with biological macromolecules.

Fluorescent Labels: Aminopyridine derivatives are known to exhibit fluorescence, a property that can be harnessed for developing molecular probes. mdpi.comsciforum.net The fluorescence of these compounds is often sensitive to the local environment, making them suitable for sensing applications. By modifying the substituents on the pyridine ring, the photophysical properties, such as absorption and emission wavelengths and quantum yield, can be fine-tuned. For example, the introduction of an azide (B81097) group to an aminopyridine scaffold has been explored for creating "click-and-probe" systems, where the non-fluorescent probe becomes fluorescent upon reaction with a target molecule. mdpi.com The this compound scaffold provides a platform for the synthesis of novel fluorescent dyes with potential applications in bioimaging and assays.

Enzyme Inhibitors: The thieno[2,3-b]pyridine scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry and has been identified as a core component of various enzyme inhibitors. For instance, derivatives of 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) have been identified as inhibitors of LIM domain kinase 1 (LIMK1), an enzyme involved in regulating cell shape and motility. researchgate.net Furthermore, other thieno[2,3-b]pyridine derivatives have been investigated as inhibitors of Pim-1 kinase, a proto-oncogene involved in cell survival and proliferation. nih.gov These findings highlight the potential of this heterocyclic system, and by extension its precursors, in the development of research tools for studying enzyme function and for high-throughput screening campaigns.

Table 3: Applications of Derivatives as Biological Probes and Research Tools

Derivative Class Application Target/Mechanism
Aminopyridines Fluorescent Probes Environment-sensitive fluorescence, "click-and-probe" applications. mdpi.comsciforum.net
3-Aminothieno[2,3-b]pyridine-2-carboxamides Enzyme Inhibitors Inhibition of LIM domain kinase 1 (LIMK1). researchgate.net

Mechanistic Investigations of 3 Amino 6 Methoxypyridine 2 1h Thione in Biological Systems in Vitro and in Silico Focus

Molecular Target Identification and Validation

No studies identifying or validating specific molecular targets for "3-Amino-6-methoxypyridine-2(1H)-thione" were found.

However, research on analogous heterocyclic compounds, particularly those with a pyridine (B92270) or thienopyridine core, suggests potential interactions with various protein targets. For instance, derivatives of 4-amino-2-pyridone have been identified as inhibitors of Proprotein Convertase Subtilisin-like Kexin type 9 (PCSK9), a protein involved in cholesterol metabolism. Furthermore, various thieno[3,2-b]pyridine (B153574) derivatives have been investigated for their inhibitory effects on non-receptor tyrosine kinase Src, as well as VEGFR-2 and c-Met, which are implicated in angiogenesis.

Enzyme Inhibition Kinetics and Mechanism

There is no available information on the enzyme inhibition kinetics or the mechanism of action for "this compound."

For context, studies on related structures like 4-amino-2-pyridone derivatives have demonstrated inhibition of PCSK9 secretion from HepG2 cells, leading to an increase in LDL receptor expression. The exact mechanism and kinetics of this inhibition would require further specific investigation.

Receptor Binding Studies

No receptor binding studies for "this compound" have been reported.

However, structurally similar amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines have been evaluated as ligands for adenosine (B11128) A1 and A2A receptors. These studies utilize radioligand binding assays to determine the affinity of the compounds for these receptors, suggesting that the pyridine scaffold can be a key element for receptor interaction.

Structure-Activity Relationships (SAR) for Specific Biological Activities

Specific structure-activity relationship (SAR) studies for "this compound" are not available.

However, SAR analyses of related compounds offer insights into how structural modifications can influence biological activity:

Anticancer Activity: In a series of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, the introduction of chloro groups on the benzyl (B1604629) substituent at position 1 and the replacement of a methyl group with a halogen on the phenyl ring at position 4 were found to modulate cytotoxic activity against various cancer cell lines.

Adenosine Receptor Binding: For amino-3,5-dicyanopyridines, the nature and position of substituents on the pyridine ring have been shown to significantly affect their binding affinity for adenosine A1 receptors.

Anticonvulsant and Other Activities: In a series of 2-substituted-6-amino/methyl pyridines, variations in the substituent at the 2-position led to compounds with differing anticonvulsant, antihistaminic, and sympathetic blocking activities.

Cellular Uptake and Distribution Studies (in in vitro cell lines)

No studies on the cellular uptake or distribution of "this compound" in in vitro cell lines were identified.

Research on 2-aminopyridine-modified peptide nucleic acids has shown that the aminopyridine moiety can enhance cellular uptake. However, this is in the context of a much larger biomolecule and may not be directly relevant to the small molecule .

Mechanistic Pathways of Biological Effects

There is no direct evidence detailing the mechanistic pathways of biological effects for "this compound."

However, studies on structurally related aminopyridine and thienopyridine derivatives suggest potential mechanisms that could be investigated for the target compound:

Apoptosis and Cell Cycle Arrest:

Methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates have been shown to alter cell cycle distribution and induce apoptosis in human tumor cell lines.

Aminodi(hetero)arylamines in the thieno[3,2-b]pyridine series have also demonstrated the ability to induce apoptosis, as confirmed by an increase in the sub-G1 peak in cell cycle analysis and Annexin V staining.

A structurally related indenoisoquinoline, 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline, was found to induce G2/M cell cycle arrest and apoptosis in leukemia cells through the activation of MAPKs (p38 and JNK) and inhibition of c-Myc.

DNA Damage:

While no direct DNA damage studies for the target compound exist, some quinone derivatives are known to alkylate and cross-link DNA, leading to cell cycle arrest and apoptosis. These agents can also generate free radicals, causing DNA strand breaks.

Future Directions and Emerging Research Avenues for 3 Amino 6 Methoxypyridine 2 1h Thione

Integration with Artificial Intelligence and Machine Learning in Chemical Design and Prediction

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry offers a transformative approach to understanding and utilizing molecules like 3-Amino-6-methoxypyridine-2(1H)-thione. mdpi.com Predictive models, driven by ML algorithms, are becoming increasingly vital in preclinical research, helping to reduce costs and timelines associated with drug discovery. mdpi.com

Future research will likely focus on developing sophisticated quantitative structure-activity relationship (QSAR) models for this compound and its derivatives. nih.govresearchgate.net These models can establish a precise correlation between the molecular structure and its biological activity. nih.gov By analyzing descriptors related to the compound's topology, electronic properties, and steric features, researchers can predict its efficacy as a potential therapeutic agent. nih.govnih.gov For instance, AI can be used to screen vast virtual libraries of derivatives of this compound to identify novel kinase inhibitors for diseases like cancer or neurodegenerative disorders. mdpi.comrsc.org These computational techniques can guide the synthesis of new analogues with enhanced potency and selectivity, accelerating the drug design and development process. nih.govnih.gov

Table 1: Application of AI/ML in Chemical Design for Pyridine (B92270) Derivatives

AI/ML Technique Application Area Predicted Outcome for this compound
QSAR Modeling Drug Discovery Prediction of bioactivity (e.g., as a kinase inhibitor). nih.govrsc.org
Virtual Screening Lead Identification Identification of potent derivatives for targeted therapies. researchgate.net
Molecular Docking Mechanism of Action Understanding binding interactions with biological targets. nih.gov

Exploration of Novel Bioactivities and Material Science Applications

The pyridine nucleus is a cornerstone in many natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities. nih.gov Derivatives of aminopyridine and pyridine-2(1H)-thione have shown promise as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net Future research should systematically screen this compound for a wide range of biological activities. Given the known antiproliferative activity of similar compounds against various cancer cell lines, this molecule is a prime candidate for investigation in oncology. nih.gov

In the realm of material science, aminopyridines are recognized as valuable components in the synthesis of organic materials. researchgate.net The unique electronic properties and hydrogen-bonding capabilities of this compound make it a candidate for the development of novel fluorescent probes. mdpi.com By attaching an azide (B81097) group, for example, the molecule could be used in "click and probing" protocols to label biomolecules like proteins, offering potential applications in diagnostics and bio-imaging. mdpi.com Further exploration could involve its incorporation into polymers or metal-organic frameworks to create materials with unique optical or electronic properties.

Sustainable Synthesis and Degradation Pathways

The development of environmentally benign synthetic methods is a critical goal in modern chemistry. Future research on this compound will likely focus on "green" synthesis routes. This includes catalyst-free, multicomponent reactions that are methodologically simple and reduce waste. researchgate.net Base-catalyzed one-pot syntheses of substituted pyridines represent an efficient and eco-friendly approach. organic-chemistry.org Furthermore, exploring biocatalytic routes using enzymes could provide a sustainable pathway to this and related compounds, leveraging renewable resources as starting materials. ukri.org

Understanding the environmental fate of this compound is equally important. Pyridine and its derivatives can enter the environment through industrial and agricultural activities. tandfonline.comresearchgate.net Studies have shown that many pyridine derivatives are biodegradable by soil microorganisms, often under aerobic conditions. tandfonline.comresearchgate.net Future investigations should focus on elucidating the specific microbial degradation pathways for this compound. This knowledge is crucial for developing bioremediation strategies to clean up environments contaminated with such heterocyclic compounds. tandfonline.comvu.lt Research may reveal novel enzymatic mechanisms for breaking down the pyridine ring, which could have broader applications in biotechnology and environmental science. vu.lt

Table 2: Research Focus on Sustainability

Research Area Approach Potential Benefit
Synthesis Biocatalysis Use of renewable feedstocks and milder reaction conditions. ukri.org
Multicomponent Reactions Increased efficiency and reduced waste generation. nih.gov
Degradation Microbial Pathway Analysis Development of effective bioremediation techniques. tandfonline.comresearchgate.net

Interdisciplinary Research Opportunities in Chemical Biology and Advanced Materials

The versatile structure of this compound opens up numerous opportunities for interdisciplinary research. In chemical biology, this compound could serve as a scaffold for designing chemical probes to study biological processes. Its potential to act as an enzyme inhibitor could be harnessed to develop tools for investigating specific cellular signaling pathways. mdpi.com The amino group provides a convenient handle for attaching fluorescent tags or other reporter groups, enabling its use in cellular imaging and diagnostics. mdpi.com

In the field of advanced materials, the thione group offers interesting possibilities for coordination chemistry. It can act as a ligand to form complexes with various metals, potentially leading to materials with novel catalytic, magnetic, or optical properties. The ability of aminopyridines to influence the assembly of metal-organic frameworks suggests that this compound could be used to construct new porous materials for applications in gas storage, separation, or catalysis.

Development of Advanced Theoretical Models for Predictive Chemistry

Advanced theoretical and computational models are essential for predicting the behavior and properties of molecules like this compound. A key area of investigation is the study of its tautomerism. The pyridine-2(1H)-thione moiety can exist in equilibrium with its 2-pyridinethiol tautomer. rsc.orgacs.org The position of this equilibrium is highly sensitive to the solvent environment. wikipedia.org

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to accurately predict the relative stabilities of the tautomers in different media. rsc.orgresearchgate.netwuxibiology.com These theoretical models can also elucidate the electronic structure, vibrational spectra, and reactivity of the molecule. researchgate.net Understanding the tautomeric preference is crucial, as the different forms will exhibit distinct chemical and biological properties. wuxibiology.com By developing robust theoretical models, researchers can gain deeper insights into the fundamental chemistry of this compound, which will guide its rational design for various applications.

Q & A

Q. Basic

  • X-ray crystallography resolves bond lengths (mean C–C = 0.003 Å) and confirms planar geometry, with R-factors <0.05 ensuring precision .
  • IR spectroscopy identifies functional groups: NH₂ (3386–3416 cm⁻¹), C=N (1609 cm⁻¹), and thione (C=S) stretches .
  • ¹H-NMR reveals methoxy protons at δ 3.77 ppm and aromatic protons in the δ 6.95–7.95 range, while MS detects molecular ions (e.g., m/z 349 [M⁺]) and fragmentation patterns .

How can researchers optimize the synthesis of this compound derivatives to address low yields?

Advanced
Optimization strategies include:

  • Catalyst selection : Replace traditional bases with sodium acetate to reduce side reactions during alkylation .
  • Solvent tuning : Ethanol or methanol under reflux improves solubility and reaction kinetics .
  • Time-temperature trade-offs : Extending reaction durations (e.g., 10 days at ambient temperature) enhances selectivity for thione products over thiourea byproducts .

How should researchers resolve contradictions in reported synthetic methods for pyridinethione derivatives?

Advanced
Contradictions often arise from competing reaction pathways. For example, Hantzsch-derived routes may yield <50% due to thiourea formation, while isothiocyanate-based methods (e.g., using 4-isothiocyanatobutan-2-one) achieve higher purity via stepwise cyclization . Cross-validate using HPLC-MS to track intermediates and DFT calculations to predict energetically favorable pathways.

What methodologies are recommended for evaluating the biological activity of this compound derivatives?

Q. Advanced

  • Antiproliferative assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa), with IC₅₀ calculations to quantify potency .
  • Antimicrobial screening : Employ disk diffusion or microdilution against Gram-positive/negative bacteria, referencing structure-activity relationships (SAR) from pyrimidinethione analogs .
  • Mechanistic studies : Probe thione redox activity via DPPH radical scavenging or ROS detection assays to assess antioxidant potential .

How can advanced spectroscopic techniques resolve ambiguities in the tautomeric forms of this compound?

Q. Advanced

  • Variable-temperature NMR : Monitor proton shifts to distinguish thione (C=S) vs. thiol tautomers.
  • X-ray photoelectron spectroscopy (XPS) : Confirm sulfur oxidation states (binding energy ~164 eV for C=S) .
  • IR coupled with DFT : Compare experimental C=S stretches (1050–1250 cm⁻¹) with computed vibrational modes .

What reaction mechanisms underlie the formation of this compound from isothiocyanate precursors?

Advanced
Isothiocyanates (e.g., 4-isothiocyanatobutan-2-one) react with amines via nucleophilic addition-cyclization. The mechanism involves:

Thioureido intermediate formation from amine-isothiocyanate coupling.

Intramolecular cyclization under acidic or thermal conditions to form the pyridinethione core . Kinetic studies using stopped-flow IR can elucidate rate-determining steps.

How do structural modifications (e.g., methoxy positioning) influence the bioactivity of this compound derivatives?

Q. Advanced

  • Methoxy group : Enhances lipophilicity and membrane permeability, critical for antiproliferative activity .
  • Amino-thione motif : Acts as a metal-chelating moiety, potentially inhibiting metalloenzymes in pathogens .
  • Substituent effects : Electron-withdrawing groups (e.g., nitro) at C-4 improve antimicrobial potency by stabilizing charge-transfer complexes . Validate via molecular docking against target proteins (e.g., thymidylate synthase).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.